In-Depth Technical Guide: Chemical Properties and Applications of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid
In-Depth Technical Guide: Chemical Properties and Applications of 1-(4-Fluorobenzoyl)cyclopropanecarboxylic Acid
Executive Summary
As a Senior Application Scientist, I frequently encounter the need for conformationally restricted building blocks that can precisely orient pharmacophores in 3D space. 1-(4-Fluorobenzoyl)cyclopropanecarboxylic acid (CAS: 1191284-11-3) [1][2] is a highly versatile, geminally disubstituted cyclopropane intermediate. By locking the 4-fluorobenzoyl and carboxylic acid moieties into a rigid sp³-rich scaffold, this compound serves as a critical structural motif in modern drug discovery, offering orthogonal reactivity for library synthesis and late-stage functionalization.
Structural Significance & Physicochemical Properties
The cyclopropane ring is the smallest cycloalkane, possessing unique bonding characteristics (bent "banana" bonds) that impart partial alkene-like character. In 1-(4-fluorobenzoyl)cyclopropanecarboxylic acid, the C1 carbon is quaternary, bearing both an electron-withdrawing ketone and a carboxylic acid. This geminal disubstitution creates a highly rigid dihedral angle between the two carbonyl groups, which is invaluable for designing kinase inhibitors or GPCR modulators where entropic penalties upon target binding must be minimized.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | 1-(4-fluorobenzoyl)cyclopropane-1-carboxylic acid[1] |
| CAS Registry Number | 1191284-11-3[2] |
| Molecular Formula | C11H9FO3[3] |
| Molecular Weight | 208.19 g/mol [3][4] |
| SMILES | O=C(O)C1(C(=O)C2=CC=C(F)C=C2)CC1[1][5] |
| Topological Polar Surface Area (TPSA) | 54.37 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 3 |
| Predicted LogP | ~1.8 - 2.3 |
(Data curated from structural analogs and commercial databases such as Echemi[2] and PubChem[6]).
Synthesis Pathways & Mechanistic Insights
The de novo synthesis of 1-acylcyclopropanecarboxylic acids relies on the double alkylation of an active methylene compound. The most robust and scalable route utilizes ethyl 3-(4-fluorophenyl)-3-oxopropanoate (ethyl 4-fluorobenzoylacetate) and 1,2-dibromoethane[7].
Caption: Workflow for the synthesis of 1-(4-fluorobenzoyl)cyclopropanecarboxylic acid.
Experimental Protocols: A Self-Validating System
To ensure high fidelity and reproducibility, the following protocol details the causality behind each experimental choice.
Phase 1: Cyclopropanation (Bis-alkylation)
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Preparation: In an oven-dried, argon-purged flask, dissolve ethyl 4-fluorobenzoylacetate (1.0 equiv) and 1,2-dibromoethane (1.5 equiv) in anhydrous DMSO (0.5 M).
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Base Addition: Add anhydrous K₂CO₃ (3.0 equiv) in portions. Causality: K₂CO₃ is selected over stronger bases (like NaH) because it selectively deprotonates the highly acidic active methylene (pKa ~11) without triggering unwanted retro-Claisen condensation or premature ester hydrolysis.
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Cyclization: Heat the mixture to 60 °C for 48 hours. Causality: While the first mono-alkylation is rapid at room temperature, the subsequent intramolecular Sₙ2 ring closure to form the highly strained cyclopropane ring requires thermal activation to overcome the activation energy barrier.
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Workup: Quench with water, extract with EtOAc, wash extensively with brine (to remove DMSO), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Phase 2: Saponification
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Hydrolysis: Dissolve the resulting ethyl 1-(4-fluorobenzoyl)cyclopropanecarboxylate in a 3:1 mixture of THF and H₂O. Add LiOH·H₂O (2.0 equiv). Causality: The biphasic-like nature of the reaction is mitigated by THF, which acts as a co-solvent to keep the organic substrate in solution, while LiOH provides the hydroxide nucleophile for ester cleavage.
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Reaction: Stir at room temperature for 12 hours. Monitor via TLC until the ester is completely consumed.
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Acidification: Evaporate the THF under reduced pressure, dilute the aqueous layer with water, and slowly acidify to pH ~2 using 1M HCl. Causality: Acidification protonates the soluble lithium carboxylate, driving the precipitation of the neutral, water-insoluble free carboxylic acid.
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Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.
Chemical Reactivity & Derivatization Potential
The true value of 1-(4-fluorobenzoyl)cyclopropanecarboxylic acid lies in its orthogonal reactivity, making it a "Swiss Army knife" for medicinal chemists.
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Carboxyl Activation: The carboxylic acid can be readily converted to an amide using standard coupling reagents (e.g., HATU, EDC/HOBt). This is the primary vector for library generation.
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Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is situated para to the electron-withdrawing carbonyl group. This activates the fluorophenyl ring toward SₙAr, allowing for the displacement of the fluorine by primary/secondary amines or alkoxides at elevated temperatures.
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Friedel-Crafts Cascade: As elegantly demonstrated by[8][9], 1-arenoylcyclopropanecarboxylic acids undergo a fascinating ring-opening cascade in the presence of trifluoromethanesulfonic acid (HOTf) and arenes. This Brønsted acid-mediated reaction rapidly generates complex tetrahydro-5H-benzo[c]fluorene derivatives with high stereoselectivity[8][9].
Caption: Orthogonal reactivity map of 1-(4-fluorobenzoyl)cyclopropanecarboxylic acid.
Applications in Drug Discovery
By incorporating the 1-(4-fluorobenzoyl)cyclopropanecarboxylic acid motif into a drug candidate, researchers can achieve several pharmacological goals. The cyclopropane ring restricts the conformational flexibility of the molecule, which can lead to enhanced target affinity (due to a lower entropic penalty upon binding) and improved metabolic stability. Furthermore, the para-fluoro substitution is a classic medicinal chemistry tactic to block cytochrome P450-mediated aromatic oxidation, thereby increasing the compound's half-life in vivo.
References
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Chen, G.-Q., Tang, X.-Y., & Shi, M. (2012). HOTf mediated cascade reactions of 1-arenoylcyclopropanecarboxylic acids with arenes. Chemical Communications, 48(17), 2340.[Link]
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PubChem. National Center for Biotechnology Information. Structural analogs and physicochemical property calculations for cyclopropanecarboxylic acids.[Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. echemi.com [echemi.com]
- 3. molcore.com [molcore.com]
- 4. chembk.com [chembk.com]
- 5. 产品详-上海珂华生物有限公司 [coolpharm.com.cn]
- 6. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ethyl 1-benzoylcyclopropanecarboxylate - CAS号 116195-48-3 - 摩熵化学 [molaid.com]
- 8. HOTf mediated cascade reactions of 1-arenoylcyclopropanecarboxylic acids with arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. HOTf mediated cascade reactions of 1-arenoylcyclopropanecarboxylic acids with arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
